Structural Uniqueness vs. Closest Cataloged Analogs
A substructure search of publicly accessible chemical catalogs identifies the closest commercially available analogs as 4-propoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide (CAS 2380042-34-0) and 2-bromo-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide (no CAS assigned in accessible databases), which differ by replacement of the 4-methoxy-3,5-dimethyl motif with 4-propoxy or 2-bromo groups, respectively. No head-to-head comparative biological data are publicly available for these compounds. The target compound's 4-methoxy-3,5-dimethyl substitution pattern is expected to confer distinct steric and electronic properties compared to these analogs, but the absence of quantitative pharmacological data precludes definitive differentiation beyond structural uniqueness .
| Evidence Dimension | Structural uniqueness (substitution pattern) |
|---|---|
| Target Compound Data | 4-methoxy-3,5-dimethylbenzenesulfonamide core; molecular weight 377.5 g/mol |
| Comparator Or Baseline | Closest cataloged analogs: 4-propoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide (MW 377.5) and 2-bromo variant (MW not confirmed) |
| Quantified Difference | No quantitative biological difference data available in public domain |
| Conditions | Substructure similarity search of public chemical catalogs (2026) |
Why This Matters
For procurement in a screening campaign, this compound provides a distinct chemotype not represented by other cataloged analogs, potentially accessing different regions of biological target space.
- [1] Hartman, G. D.; Halczenko, W. Synthesis and derivatization of 4-arylsulfonylthiophene- and furan-2-sulfonamides. J. Heterocycl. Chem. 1990, 27, 127–134. View Source
